Ethyl 5-(3,4-dibenzamidothiolan-2-yl)pentanoate
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Overview
Description
Ethyl 5-(3,4-dibenzamidothiolan-2-yl)pentanoate is a complex organic compound characterized by its unique structure, which includes a thiolane ring and benzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(3,4-dibenzamidothiolan-2-yl)pentanoate typically involves multiple steps. One common method includes the reaction of a thiolane derivative with benzoyl chloride in the presence of a base to form the dibenzamide intermediate. This intermediate is then esterified with ethyl pentanoate under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(3,4-dibenzamidothiolan-2-yl)pentanoate can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide groups can be reduced to amines under specific conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Amides or esters with different alkyl or aryl groups.
Scientific Research Applications
Ethyl 5-(3,4-dibenzamidothiolan-2-yl)pentanoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of ethyl 5-(3,4-dibenzamidothiolan-2-yl)pentanoate involves its interaction with specific molecular targets. The benzamide groups can interact with proteins or enzymes, potentially inhibiting their activity. The thiolane ring may also play a role in modulating biological pathways by interacting with cellular thiols .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-(2R,3R,4S)-3,4-dibenzamidothiolan-2-yl]pentanoate: Similar structure but different stereochemistry.
Ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate: Contains a pyrimidine ring instead of a thiolane ring.
Uniqueness
Ethyl 5-(3,4-dibenzamidothiolan-2-yl)pentanoate is unique due to its specific combination of a thiolane ring and benzamide groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H30N2O4S |
---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
ethyl 5-(3,4-dibenzamidothiolan-2-yl)pentanoate |
InChI |
InChI=1S/C25H30N2O4S/c1-2-31-22(28)16-10-9-15-21-23(27-25(30)19-13-7-4-8-14-19)20(17-32-21)26-24(29)18-11-5-3-6-12-18/h3-8,11-14,20-21,23H,2,9-10,15-17H2,1H3,(H,26,29)(H,27,30) |
InChI Key |
HFZSWRHQZIOJPL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCC1C(C(CS1)NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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